Asic-IN-1

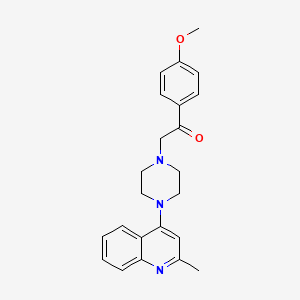

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H25N3O2 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-2-[4-(2-methylquinolin-4-yl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C23H25N3O2/c1-17-15-22(20-5-3-4-6-21(20)24-17)26-13-11-25(12-14-26)16-23(27)18-7-9-19(28-2)10-8-18/h3-10,15H,11-14,16H2,1-2H3 |

InChI Key |

HGKIBQCJDDCQAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)CC(=O)C4=CC=C(C=C4)OC |

solubility |

45.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

Asic-IN-1: A Technical Guide to its Presumed Mechanism of Action as an Acid-Sensing Ion Channel 1a (ASIC1a) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are key players in a variety of physiological and pathological processes, including synaptic plasticity, pain sensation, and neuronal injury.[1] Among the different ASIC subunits, ASIC1a has emerged as a critical therapeutic target due to its widespread expression in the central nervous system and its involvement in diseases such as ischemic stroke, multiple sclerosis, and neuroinflammation.[2][3] This document provides a comprehensive technical overview of the presumed mechanism of action of Asic-IN-1, a hypothetical inhibitor of ASIC1a. The information herein is synthesized from the current understanding of ASIC1a function and the mechanisms of known ASIC1a inhibitors.

Core Mechanism of Action: Inhibition of ASIC1a

This compound is presumed to be a direct inhibitor of the ASIC1a subunit. ASIC1a is a proton-gated cation channel, meaning it is activated by a drop in extracellular pH.[3] These channels are typically found on the postsynaptic membrane of neurons.[4][5] Under normal physiological conditions (pH ~7.4), ASIC1a channels are in a closed state.[6] When the extracellular pH decreases, as occurs during synaptic transmission or in pathological conditions like ischemia, protons (H+) bind to the channel, causing a conformational change that opens the pore.[7] This allows the influx of cations, primarily sodium (Na+) and to a lesser extent calcium (Ca2+), leading to membrane depolarization and neuronal excitation.[3][7]

This compound is hypothesized to exert its effect by binding to the ASIC1a channel and preventing this activation. This inhibition can occur through several potential mechanisms, including:

-

Allosteric Inhibition: Binding to a site distinct from the proton-binding pocket, inducing a conformational change that prevents the channel from opening in response to acidosis.

-

Pore Blocking: Physically obstructing the ion channel pore, thereby preventing the influx of Na+ and Ca2+ even when the channel is in its activated state.

-

Stabilization of the Desensitized State: Promoting a non-conducting, desensitized state of the channel, which it enters after a brief period of activation.

The primary consequence of this compound's interaction with ASIC1a is the attenuation of the downstream signaling cascades initiated by channel activation.

Cellular Targets and Signaling Pathways

The principal cellular target of this compound is the ASIC1a-containing ion channel. These channels can be homomeric (composed of three ASIC1a subunits) or heteromeric (composed of ASIC1a and other ASIC subunits like ASIC2a).[7][8] The primary signaling event initiated by ASIC1a activation is a rapid influx of cations. This leads to several downstream effects:

-

Membrane Depolarization: The influx of Na+ causes depolarization of the neuronal membrane, which can trigger the firing of action potentials and contribute to excitatory postsynaptic currents.[4]

-

Calcium Influx and Signaling: While the calcium permeability of ASIC1a is low, the resulting depolarization can activate voltage-gated calcium channels (VGCCs), leading to a more substantial increase in intracellular calcium.[7] This elevation in intracellular Ca2+ can activate a multitude of downstream signaling pathways, including those involved in synaptic plasticity and, in cases of excessive activation, excitotoxicity and cell death.[1][7]

-

Interaction with NMDA Receptors: There is evidence of functional coupling between ASIC1a and NMDA receptors, another key player in excitatory neurotransmission and excitotoxicity.[9] Activation of ASIC1a can potentiate NMDA receptor function, leading to amplified calcium influx and neuronal injury in pathological conditions.[1]

-

RIPK1-Mediated Necroptosis: Recent studies suggest that sustained activation of ASIC1a can lead to a direct interaction with Receptor Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed necrosis. This interaction is proposed to contribute to neurodegeneration.[4]

-

PI3K/Akt Pathway: In some cell types, such as hepatocellular carcinoma cells, Ca2+ influx through ASIC1a has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and chemoresistance.[4]

This compound, by inhibiting the initial cation influx through ASIC1a, is expected to dampen or block these downstream signaling events.

Signaling Pathway Diagrams

Below are Graphviz diagrams illustrating the key signaling pathways affected by this compound.

Caption: ASIC1a activation and downstream signaling cascade.

Caption: Presumed inhibitory mechanism of this compound on ASIC1a.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, based on typical values for potent and selective ASIC1a inhibitors.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Assay Condition |

| IC50 | 15 nM | HEK293 cells expressing human ASIC1a | Electrophysiology (pH 6.0 activation) |

| Ki | 10 nM | Radioligand binding assay | Competition with a known ASIC1a ligand |

Table 2: Selectivity Profile of this compound

| Channel/Receptor | IC50 (nM) | Fold Selectivity (vs. ASIC1a) |

| ASIC1a | 15 | - |

| ASIC1b | > 10,000 | > 667 |

| ASIC2a | 1,500 | 100 |

| ASIC3 | > 10,000 | > 667 |

| ENaC | > 10,000 | > 667 |

| NMDA Receptor | > 10,000 | > 667 |

| AMPA Receptor | > 10,000 | > 667 |

| hERG | > 10,000 | > 667 |

Experimental Protocols

Detailed methodologies for key experiments to characterize the mechanism of action of an ASIC1a inhibitor like this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the potency and mechanism of inhibition of this compound on ASIC1a channels.

Cell Culture:

-

HEK293 or CHO cells are transiently or stably transfected with the cDNA encoding human ASIC1a.

-

Cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) if stably transfected.

-

Cells are plated on glass coverslips 24-48 hours before recording.

Recording Solutions:

-

Extracellular solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.

-

Intracellular solution: 120 mM KF, 2 mM MgCl2, 10 mM HEPES, 11 mM EGTA.

-

Activating solution (pH 6.0): Extracellular solution with MES replacing HEPES, pH adjusted to 6.0.

Recording Procedure:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with the extracellular solution.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 3-5 MΩ.

-

Cells are voltage-clamped at -60 mV.

-

ASIC1a currents are evoked by rapidly switching the perfusion from the pH 7.4 solution to the pH 6.0 solution for 2-5 seconds.

-

A stable baseline of current responses is established.

-

This compound at various concentrations is pre-applied in the pH 7.4 solution for 1-2 minutes before co-application with the pH 6.0 activating solution.

-

The peak current amplitude in the presence of the inhibitor is measured and compared to the control response.

-

Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration, and the IC50 is calculated by fitting the data to a Hill equation.

Caption: Workflow for electrophysiological characterization.

In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective effects of this compound in a preclinical model of ischemic stroke.

Animal Model:

-

Adult male C57BL/6 mice (20-25 g) are used.

-

Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

Surgical Procedure:

-

Mice are anesthetized with isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A 6-0 nylon monofilament suture with a silicone-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After 60 minutes of occlusion, the suture is withdrawn to allow for reperfusion.

-

The incision is closed, and the animals are allowed to recover.

Drug Administration:

-

This compound or vehicle is administered intravenously at the time of reperfusion.

Outcome Measures:

-

Neurological Deficit Scoring: Neurological function is assessed 24 hours after MCAO using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).

-

Infarct Volume Measurement: 24 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct volume is calculated by integrating the unstained areas.

Statistical Analysis:

-

Comparison between the this compound treated group and the vehicle-treated group is performed using a Student's t-test or ANOVA.

Conclusion

This compound, as a hypothetical inhibitor of ASIC1a, is presumed to act by blocking the influx of cations through this proton-gated channel. This mechanism of action has significant therapeutic potential for a range of neurological disorders characterized by tissue acidosis and neuronal hyperexcitability. By preventing the downstream consequences of ASIC1a activation, such as membrane depolarization, excessive calcium influx, and activation of cell death pathways, this compound could offer a neuroprotective strategy in conditions like ischemic stroke and may also have applications in the treatment of pain and neuroinflammatory diseases. Further preclinical and clinical studies would be required to validate this mechanism and establish the safety and efficacy of such a compound.

References

- 1. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid-Sensing Ion Channels as Potential Therapeutic Targets in Neurodegeneration and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid-sensing ion channels and downstream signalling in cancer cells: is there a mechanistic link? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. The Human Acid-Sensing Ion Channel ASIC1a: Evidence for a Homotetrameric Assembly State at the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acid-sensing ion channel - Wikipedia [en.wikipedia.org]

- 8. Ligands of Acid-Sensing Ion Channel 1a: Mechanisms of Action and Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacological Validation of ASIC1a as a Druggable Target for Neuroprotection in Cerebral Ischemia Using an Intravenously Available Small Molecule Inhibitor [frontiersin.org]

An In-depth Technical Guide to the Molecular Target of Asic-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asic-IN-1, also identified as C5b or compound 5b, is a potent and selective small-molecule inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a).[1][2][3] ASIC1a is a proton-gated cation channel predominantly expressed in the central and peripheral nervous systems. Its activation by extracellular acidosis is implicated in a variety of pathophysiological conditions, including ischemic stroke, pain, and neurodegenerative diseases.[1][2] this compound exerts its effects by binding to the acidic pocket of ASIC1a, acting as a competitive antagonist to protons.[4] This technical guide provides a comprehensive overview of the molecular target of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and an examination of the downstream signaling pathways modulated by its inhibitory action.

The Molecular Target: Acid-Sensing Ion Channel 1a (ASIC1a)

The primary molecular target of this compound is the ASIC1a subunit, a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. ASIC1a subunits assemble to form homotrimeric or heterotrimeric ion channels that are activated by a drop in extracellular pH. These channels are permeable to sodium ions (Na⁺) and, to a lesser extent, calcium ions (Ca²⁺). The influx of these cations upon channel opening leads to membrane depolarization and can trigger various downstream signaling cascades.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound (C5b) on ASIC1a has been quantified using electrophysiological methods. A key characteristic of its inhibitory action is its pH-dependence, consistent with its competitive antagonism with protons.

| Parameter | Value | Condition | Cell Type | Reference |

| IC₅₀ | ~22.2 nM | pH 6.7 | mASIC1a-transfected CHO cells | [4] |

| IC₅₀ | ~121.9 nM | pH 6.0 | mASIC1a-transfected CHO cells | [4] |

Table 1: Inhibitory Potency of this compound (C5b) on ASIC1a.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

This protocol is designed to measure the inhibitory effect of this compound on proton-activated currents in cells expressing ASIC1a.

3.1.1. Cell Preparation

-

Culture Chinese Hamster Ovary (CHO-K1) cells and transiently transfect them with a plasmid encoding mouse ASIC1a (mASIC1a). Co-transfection with a fluorescent protein marker (e.g., GFP) can aid in identifying transfected cells.

-

Plate the transfected cells onto glass coverslips and allow for expression for 24-48 hours before recording.

3.1.2. Solutions

-

External Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP. Adjust pH to 7.2 with CsOH.

-

Acidic External Solutions (pH 6.7 and 6.0): Prepare external solutions as above, but adjust the pH to 6.7 or 6.0 with HCl.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the acidic external solutions to achieve the desired final concentrations.

3.1.3. Recording Procedure

-

Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution (pH 7.4).

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Clamp the cell membrane potential at -60 mV.

-

Apply a rapid pulse of the acidic external solution (e.g., pH 6.7 or 6.0) to evoke an inward ASIC1a current.

-

After the current returns to baseline, apply the acidic external solution containing a specific concentration of this compound and record the resulting current.

-

Repeat this process for a range of this compound concentrations.

-

Normalize the peak current amplitude in the presence of the inhibitor to the control current amplitude.

-

Plot the normalized current as a function of the inhibitor concentration and fit the data with the Hill equation to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Experimental Workflow

In Vitro Binding Assay (Competitive Radioligand Binding)

This protocol is designed to determine the binding affinity (Kd) of this compound to ASIC1a.

3.2.1. Membrane Preparation

-

Homogenize cells or tissues expressing ASIC1a in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

3.2.2. Binding Reaction

-

In a multi-well plate, add a constant amount of the membrane preparation to each well.

-

Add a constant concentration of a radiolabeled ligand known to bind to ASIC1a (e.g., ³H-amiloride or a custom tritiated analog of a known ASIC1a ligand).

-

Add varying concentrations of unlabeled this compound to the wells.

-

To determine non-specific binding, add a high concentration of an unlabeled known ASIC1a ligand to a set of control wells.

-

Incubate the plate to allow the binding to reach equilibrium.

3.2.3. Separation and Detection

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3.2.4. Data Analysis

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the this compound concentration.

-

Fit the data to a competitive binding model to determine the Ki, which can be converted to the Kd.

In Vitro Binding Assay Workflow

Signaling Pathways Modulated by this compound

By inhibiting ASIC1a, this compound modulates downstream signaling pathways that are activated by acidosis-induced Ca²⁺ influx and cellular stress. Two key pathways are the Extracellular signal-regulated kinase (ERK) pathway and the Receptor-Interacting Protein Kinase 1 (RIPK1)-mediated necroptosis pathway.

Inhibition of the ERK/MAPK Signaling Pathway

Under acidotic conditions, the activation of ASIC1a leads to an increase in intracellular Ca²⁺, which can subsequently activate the ERK/MAPK signaling cascade. This pathway is involved in cell proliferation and inflammation. By blocking the initial Ca²⁺ influx through ASIC1a, this compound is expected to prevent the downstream phosphorylation and activation of ERK.

Inhibition of ERK/MAPK Pathway by this compound

Inhibition of RIPK1-Mediated Necroptosis

In the context of ischemic injury, prolonged acidosis can trigger a form of programmed necrosis, or necroptosis, in neurons. This process is mediated by the interaction of the C-terminus of ASIC1a with RIPK1, leading to RIPK1 phosphorylation and the initiation of the necroptotic cascade. This compound, by inhibiting the conformational changes in ASIC1a induced by acidosis, is proposed to prevent the recruitment and activation of RIPK1, thereby conferring a neuroprotective effect.[5]

Inhibition of RIPK1-Mediated Necroptosis by this compound

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of ASIC1a. Its specific inhibition of this proton-gated channel provides a mechanism to investigate the downstream consequences of acid-induced signaling in various disease models. The data and protocols presented in this guide offer a framework for the continued investigation of this compound and the development of novel therapeutic strategies targeting ASIC1a. The ability of this compound to cross the blood-brain barrier and exert neuroprotective effects in vivo highlights its potential as a lead compound for the treatment of ischemic stroke and other neurological disorders characterized by tissue acidosis.[1]

References

- 1. Pharmacological Validation of ASIC1a as a Druggable Target for Neuroprotection in Cerebral Ischemia Using an Intravenously Available Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Commentary: Pharmacological Validation of ASIC1a as a Druggable Target for Neuroprotection in Cerebral Ischemia Using an Intravenously Available Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacological-validation-of-asic1a-as-a-druggable-target-for-neuroprotection-in-cerebral-ischemia-using-an-intravenously-available-small-molecule-inhibitor - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Disruption of auto-inhibition underlies conformational signaling of ASIC1a to induce neuronal necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ligand Binding on the ASIC1a Channel

A Note on "Asic-IN-1": Extensive research did not yield specific information on a molecule designated "this compound." This name may refer to a novel, proprietary, or alternatively named compound not yet described in publicly available literature. Therefore, this guide focuses on the well-characterized binding sites of known modulators of the Acid-Sensing Ion Channel 1a (ASIC1a), providing a comprehensive framework for understanding ligand interactions with this important therapeutic target.

The ASIC1a channel, a proton-gated cation channel, is a key player in a variety of physiological and pathological processes, including synaptic plasticity, pain, fear, and ischemic neuronal injury.[1][2][3] Its role in these conditions has made it a significant target for drug development. Understanding the specific binding sites of its modulators is crucial for the rational design of new therapeutics.

Structure of the ASIC1a Channel

ASIC1a assembles as a homotrimer, with each subunit possessing a large extracellular domain (ECD), two transmembrane domains (TM1 and TM2), and intracellular N- and C-termini.[3][4][5] The ECD is structurally complex, resembling a hand with distinct domains designated as the thumb, finger, knuckle, palm, and β-ball .[1][4][6] This intricate extracellular structure houses the binding sites for a diverse array of ligands. The channel forms a central pore for ion conduction, and its gating is exquisitely sensitive to changes in extracellular pH.[2][6]

Binding Sites of Known ASIC1a Modulators

The binding sites for several classes of ASIC1a modulators have been identified through structural studies, such as X-ray crystallography and cryo-electron microscopy, combined with mutagenesis and electrophysiological analyses.[5][7][8]

2.1. Peptide Toxins:

Venom-derived peptides are among the most potent and specific modulators of ASIC1a.

-

Psalmotoxin-1 (PcTx1): This tarantula toxin is a potent inhibitor of ASIC1a.[7] It binds to the "acidic pocket," a cavity located at the interface between two subunits in the ECD.[6][9] Specifically, PcTx1 interacts with the α5-helix of the thumb domain and parts of the palm domain of the adjacent subunit.[10] By binding to this site, PcTx1 stabilizes the desensitized state of the channel, thereby inhibiting its activation.[7][10]

-

Mambalgins: These toxins from black mamba venom, such as Mambalgin-1, also inhibit ASIC1a.[8][11] Their binding site overlaps with that of another toxin, MitTx, on the surface of the ECD, including the thumb domain and the α4-helix.[5] Mambalgins act by shifting the pH dependence of channel activation towards a more acidic pH, essentially reducing the channel's sensitivity to protons.[8]

-

MitTx (Texas Coral Snake Toxin): This toxin is an activator of ASIC1a, causing pain.[5][12] It binds to a site that overlaps with that of Mambalgin-1.[5]

2.2. Small Molecules:

-

Amiloride and Benzamil: These diuretics are non-selective blockers of ASIC channels.[7][9] Structural data suggests that amiloride binds within the upper part of the channel pore, at the interfaces between the subunits.[7] However, mutagenesis studies also point to a deeper location within the pore.[7]

Quantitative Data on ASIC1a Modulators

The potencies of various ASIC1a modulators have been determined using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values provide a quantitative measure of their activity.

| Modulator | Species/Variant | Assay System | Potency (IC50/EC50) | Reference |

| Amiloride | Human ASIC1a | Automated Patch Clamp (HEK cells) | 2.82 µM | [9] |

| Human ASIC1a | Automated Patch Clamp (CHO cells) | 7.62 µM | [9] | |

| Benzamil | Human ASIC1a | Automated Patch Clamp (CHO cells) | 1.37 - 4.66 µM | [9] |

| PcTx1 | Human ASIC1a | Automated Patch Clamp (CHO cells) | ~3 nM | [9] |

| Human ASIC1a | Oocyte Electrophysiology | 0.9 - 3.7 nM | [10] | |

| Mambalgin-3 | Human ASIC1a | Automated Patch Clamp (CHO cells) | nM range | [9] |

| Big Dynorphin | Mouse ASIC1a | Oocyte Electrophysiology | 77.45 ± 45.8 nM | [13] |

| Zinc (Zn2+) | Mouse ASIC1a | Oocyte Electrophysiology | 41.20 ± 6.38% decrease in current | [13] |

Experimental Protocols

The characterization of this compound's binding site would involve a combination of electrophysiological, structural, and molecular biology techniques.

4.1. Electrophysiology:

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes:

-

Preparation: Synthesize cRNA of human or rodent ASIC1a.

-

Injection: Inject the cRNA into Xenopus laevis oocytes.

-

Incubation: Incubate the oocytes for 2-4 days to allow for channel expression.

-

Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

-

Perfusion: Perfuse the oocyte with solutions of varying pH to activate the channel and co-apply the test compound (e.g., this compound) to determine its effect on the proton-gated currents. This allows for the determination of IC50 or EC50 values.[4][10]

-

-

Automated Patch Clamp:

-

Cell Culture: Use a stable cell line expressing the target channel, such as CHO or HEK cells.[9][14]

-

Assay Preparation: Harvest the cells and place them into the automated patch clamp system (e.g., QPatch, Patchliner).

-

Recording: The system automatically establishes whole-cell patch clamp recordings.

-

Compound Application: Apply a rapid pH drop (e.g., from pH 7.4 to pH 6.5) to evoke ASIC1a currents. Pre-incubate with the test compound and then co-apply with the acidic stimulus to measure inhibition.[14] This method is suitable for high-throughput screening.[9]

-

4.2. Site-Directed Mutagenesis:

-

Hypothesis: Based on structural models or docking simulations, identify putative amino acid residues in ASIC1a that may interact with the compound.

-

Mutation: Create point mutations in the ASIC1a cDNA to change these residues (e.g., to Alanine).

-

Expression and Analysis: Express the mutant channels in oocytes or cultured cells and perform electrophysiological recordings.

-

Interpretation: A significant change in the compound's potency for the mutant channel compared to the wild-type channel indicates that the mutated residue is part of the binding site.[15]

4.3. Structural Biology (Cryo-Electron Microscopy - Cryo-EM):

-

Protein Purification: Purify the human ASIC1a protein.

-

Complex Formation: Incubate the purified channel with a molar excess of the ligand (e.g., this compound) to form a stable complex.

-

Cryo-EM Grid Preparation: Apply the complex to EM grids and vitrify them in liquid ethane.

-

Data Collection: Collect a large dataset of particle images using a transmission electron microscope.

-

Structure Determination: Use computational methods to reconstruct a high-resolution 3D structure of the ASIC1a-ligand complex. This will directly visualize the binding site and the conformational changes induced by the ligand.[5][8]

Visualizations

Diagram 1: General Experimental Workflow for ASIC1a Modulator Characterization

Caption: Workflow for characterizing a novel ASIC1a modulator.

Diagram 2: Signaling Pathway of ASIC1a Activation

Caption: Downstream signaling following ASIC1a activation.

Diagram 3: Ligand Binding Sites on an ASIC1a Subunit

Caption: Approximate locations of modulator binding sites on ASIC1a.

References

- 1. researchgate.net [researchgate.net]

- 2. Acid-sensing ion channel - Wikipedia [en.wikipedia.org]

- 3. The Role of ASIC1a in Inflammatory Immune Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic analysis of ASIC1a delineates conformational signaling from proton-sensing domains to the channel gate | eLife [elifesciences.org]

- 5. Structure and analysis of nanobody binding to the human ASIC1a ion channel | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. Ligands of Acid-Sensing Ion Channel 1a: Mechanisms of Action and Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]

- 10. Structure and analysis of nanobody binding to the human ASIC1a ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Signaling Pathways in Proton and Non-proton ASIC1a Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heteromeric Acid-Sensing Ion Channels (ASICs) Composed of ASIC2b and ASIC1a Display Novel Channel Properties and Contribute to Acidosis-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

The Role of ASIC1a in Neurological Disorders: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acid-Sensing Ion Channel 1a (ASIC1a) is a proton-gated cation channel predominantly expressed in the central and peripheral nervous systems. As a key sensor of extracellular acidosis, a common feature in numerous neurological pathologies, ASIC1a has emerged as a critical player in neuronal injury and a promising therapeutic target. This guide provides an in-depth examination of the role of ASIC1a in neurological disorders, focusing on its involvement in ischemic stroke, multiple sclerosis, and Parkinson's disease. It details the underlying signaling pathways, summarizes key quantitative data from preclinical models, and outlines common experimental protocols for investigating ASIC1a function.

Introduction to ASIC1a

ASIC1a is a subunit of the ASIC family of ion channels, which are members of the epithelial Na+ channel/degenerin (ENaC/DEG) superfamily[1]. These channels are trimers, forming either homomeric or heteromeric assemblies[2]. Homomeric ASIC1a channels are notable for their permeability to both Na+ and Ca2+ ions[3][4]. The activation of ASIC1a by a drop in extracellular pH (acidosis) leads to cation influx, membrane depolarization, and an increase in intracellular calcium ([Ca2+]i)[3]. While this is involved in physiological processes like synaptic plasticity and learning, its overactivation under pathological conditions triggers cytotoxic cascades leading to neuronal death[3][5][6].

During pathological events such as ischemic stroke, epileptic seizures, or inflammation, tissue acidosis occurs due to the accumulation of lactic acid from anaerobic metabolism and the release of protons from ATP hydrolysis[1][7]. The extracellular pH in the brain can drop from a physiological ~7.3 to 6.5 or even lower, a range that potently activates ASIC1a channels[7]. This positions ASIC1a as a primary mediator of acid-induced neuronal injury.

ASIC1a in Ischemic Stroke

Tissue acidosis is a hallmark of cerebral ischemia[8][9]. The subsequent activation of ASIC1a is a critical event, independent of glutamate receptor-mediated excitotoxicity, that contributes significantly to ischemic neuronal death[7][10][11].

Signaling Pathway in Ischemic Injury

In an ischemic core, reduced oxygen supply leads to anaerobic glycolysis and lactic acid accumulation, causing severe extracellular acidosis. This drop in pH activates ASIC1a channels on neuronal membranes, leading to a significant influx of Ca2+. The resulting Ca2+ overload triggers multiple downstream cytotoxic pathways, including the activation of proteases and nucleases, mitochondrial dysfunction, and ultimately, apoptotic or necrotic cell death. This cascade is a key contributor to the formation of the infarct core.

Quantitative Data: Neuroprotection via ASIC1a Inhibition

Pharmacological blockade or genetic knockout of ASIC1a has consistently demonstrated significant neuroprotective effects in rodent models of focal ischemia.

| Intervention Type | Model | Key Finding | Reference |

| Pharmacological | Rat/Mouse MCAO | Intracerebroventricular PcTx1 reduced infarct volume by up to 60%. | [7] |

| Pharmacological | Mouse MCAO | PcTx1 showed a neuroprotective time window of up to 5 hours post-ischemia. | [1][7] |

| Pharmacological | Mouse MCAO | Benzamil (amiloride analog) significantly improved cerebral ischemia outcome. | [12] |

| Genetic | ASIC1a-/- Mouse MCAO | Gene knockout provided significant neuroprotection and reduced infarct volume. | [3][7] |

| Genetic | ASIC1a-/- Mouse MCAO | Knockout mice showed faster recovery on neurological deficit scores. | [11] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model: The MCAO model is the most common method for inducing focal cerebral ischemia to study stroke.

-

Anesthesia: The rodent (mouse or rat) is anesthetized, typically with isoflurane.

-

Incision: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.

-

Occlusion: A nylon monofilament (e.g., 6-0) with a silicon-coated tip is introduced into the ECA, advanced into the ICA to block the origin of the Middle Cerebral Artery (MCA).

-

Reperfusion (for transient MCAO): After a defined period (e.g., 30-90 minutes), the filament is withdrawn to allow blood flow to resume. For permanent MCAO, the filament is left in place.

-

Drug Administration: ASIC1a inhibitors (e.g., PcTx1, amiloride, C5b) can be administered intracerebroventricularly (ICV) or intravenously (IV) before, during, or after the ischemic event[7][8][9].

-

Outcome Assessment: Neurological deficits are scored at various time points (e.g., 24h, 7d, 28d)[11]. Infarct volume is typically measured 24-48 hours post-MCAO using TTC (2,3,5-triphenyltetrazolium chloride) staining of brain slices[8].

ASIC1a in Multiple Sclerosis (MS)

Multiple sclerosis is an autoimmune inflammatory disease characterized by demyelination and axonal degeneration in the CNS. The inflammatory lesions in MS are associated with tissue acidosis, implicating ASIC1a in the disease's progression[3][5].

Role in Axonal Degeneration

Evidence suggests that ASIC1a activation contributes to the axonal degeneration seen in MS[3]. Increased ASIC1a expression is found in axons and oligodendrocytes within active MS lesions[1]. The Ca2+ influx through activated ASIC1a channels is thought to trigger degenerative pathways within the axon, contributing to the permanent disability associated with the disease. Both genetic deletion of ASIC1a and pharmacological blockade with amiloride have been shown to reduce axonal degeneration in the Experimental Autoimmune Encephalomyelitis (EAE) model of MS[3].

ASIC1a in Other Neurological Disorders

The role of ASIC1a is also being investigated in other neurodegenerative and psychiatric conditions.

-

Parkinson's Disease (PD): Neuroinflammation is a component of PD pathology, which can lead to an acidic microenvironment. Pharmacological inhibition of ASICs with amiloride showed protective effects in an acute MPTP mouse model of PD[2]. However, a study using ASIC1a-deficient mice in a subacute MPTP model did not show a protective effect, suggesting the role may be complex or model-dependent[2].

-

Huntington's Disease (HD): Acidosis has been observed in the brains of HD patients and mouse models, suggesting a potential role for ASIC1a in this disease, though direct evidence is still emerging[1][6].

-

Seizures: Intense neuronal activity during a seizure can cause profound brain acidosis[3]. Interestingly, ASIC1a appears to have a dual role. While its overactivation can contribute to seizure-induced neuronal injury, it may also be involved in seizure termination by increasing inhibitory tone[3][7].

-

Amyotrophic Lateral Sclerosis (ALS): Motoneurons are particularly vulnerable to acidotoxicity. In the SOD1-G93A mouse model of ALS, genetic deletion of Asic1a delayed disease onset, and post-symptomatic treatment with a pan-ASIC inhibitor improved motor performance and survival[13].

Experimental Methodologies

Studying ASIC1a function requires a combination of electrophysiological, molecular, and behavioral techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is essential for directly measuring the function of ASIC1a channels in neurons.

Objective: To record the ionic currents passing through ASIC1a channels in response to extracellular acidification.

Protocol Outline:

-

Cell Preparation: Primary neurons are cultured, or acute brain slices are prepared from rodents[14][15].

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a tip resistance of 3–5 MΩ and filled with a K+-gluconate-based internal solution[15].

-

Recording: A neuron is identified under a microscope. The pipette is used to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The neuron's membrane potential is clamped at a holding potential, typically -60 mV or -70 mV[14][16].

-

Acid Application: An external solution with a low pH (e.g., pH 6.0-6.5) is rapidly perfused onto the cell to activate ASIC1a channels[16]. The resulting inward current is recorded.

-

Pharmacology: To confirm the current is mediated by ASIC1a, specific blockers like PcTx1 or non-specific blockers like amiloride are co-applied with the acidic solution, which should inhibit the current[12][17].

Key Electrophysiological Properties of ASIC1a:

| Parameter | Typical Value | Description | Reference |

| pH of half-maximal activation (pH50) | ~6.2 - 6.8 | The pH at which the channel shows 50% of its maximal response. | [1][7] |

| Activation Threshold | ~pH 7.0 | The pH at which the channel begins to open. | [7] |

| Ion Permeability | Na+ and Ca2+ | Homomeric ASIC1a channels are permeable to both sodium and calcium ions. | [3][4] |

| Kinetics | Fast activation and desensitization | Channels open rapidly upon acidification and then enter a non-conducting desensitized state. | [7][18] |

Conclusion and Future Directions

ASIC1a stands as a validated and compelling target for therapeutic intervention in a range of neurological disorders, most notably ischemic stroke. Its role as a direct transducer of acid-induced cell death signals provides a clear mechanism of action. The significant neuroprotection afforded by ASIC1a inhibitors in preclinical models is promising[8][9][12].

Future research and development should focus on:

-

Developing Potent and Selective Small Molecule Inhibitors: While PcTx1 is a valuable research tool, its peptide nature limits its clinical utility[12]. Orally available small molecules that can cross the blood-brain barrier are needed[9][12].

-

Clinical Trials: Advancing the most promising ASIC1a inhibitors into human clinical trials for acute neurological conditions like stroke is the critical next step.

-

Exploring Chronic Diseases: Further elucidating the role of ASIC1a in the progression of chronic neurodegenerative diseases like MS, PD, and ALS could open new therapeutic avenues for these challenging conditions[5][13].

-

Understanding Physiological Roles: A deeper understanding of ASIC1a's role in normal brain function, such as synaptic plasticity, is crucial to anticipate and mitigate potential side effects of long-term therapeutic blockade[5][10].

By targeting the fundamental pathology of tissue acidosis, ASIC1a-directed therapies hold the potential to offer a novel and effective strategy for protecting the brain from injury.

References

- 1. Acid-Sensing Ion Channels Contribute to Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASIC1a Deficient Mice Show Unaltered Neurodegeneration in the Subacute MPTP Model of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid-sensing ion channels (ASICs): therapeutic targets for neurological diseases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid-Sensing Ion Channels: Focus on Physiological and Some Pathological Roles in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurodegenerative Disease: What Potential Therapeutic Role of Acid-Sensing Ion Channels? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Neurodegenerative Disease: What Potential Therapeutic Role of Acid-Sensing Ion Channels? [frontiersin.org]

- 7. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological Validation of ASIC1a as a Druggable Target for Neuroprotection in Cerebral Ischemia Using an Intravenously Available Small Molecule Inhibitor [frontiersin.org]

- 9. Pharmacological Validation of ASIC1a as a Druggable Target for Neuroprotection in Cerebral Ischemia Using an Intravenously Available Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. msm.edu [msm.edu]

- 11. Inhibition of ASIC1a Improves Behavioral Recovery after Stroke | eNeuro [eneuro.org]

- 12. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acidotoxicity and acid-sensing ion channels contribute to motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Effects of acid-sensing ion channel-1A (ASIC1A) on cocaine-induced synaptic adaptations [frontiersin.org]

- 15. Acute inhibition of acid sensing ion channel 1a after spinal cord injury selectively affects excitatory synaptic transmission, but not intrinsic membrane properties, in deep dorsal horn interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Developmental change in the electrophysiological and pharmacological properties of acid-sensing ion channels in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Slowing of the Time Course of Acidification Decreases the Acid-Sensing Ion Channel 1a Current Amplitude and Modulates Action Potential Firing in Neurons [frontiersin.org]

Unveiling the Impact of Novel Inhibitors on Proton-Gated Currents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are widely expressed in the central and peripheral nervous systems.[1][2][3] They are implicated in a variety of physiological and pathological processes, including pain perception, synaptic plasticity, and neurodegeneration following ischemic stroke.[1][3] As such, ASICs have emerged as a promising therapeutic target for a range of neurological disorders.

This technical guide provides a comprehensive framework for characterizing the effects of a novel inhibitor, referred to here as "Asic-IN-1," on proton-gated currents. While a specific compound named "this compound" is not documented in the public scientific literature, this document outlines the essential experimental protocols, data presentation formats, and conceptual frameworks required to rigorously evaluate any new chemical entity targeting ASIC channels.

Quantitative Data Summary

A systematic evaluation of a novel ASIC inhibitor requires the quantification of its effects on channel function. The following tables provide a standardized format for presenting such data, facilitating comparison across different experimental conditions and with existing compounds.

Table 1: Potency of this compound on Different ASIC Subtypes

| Cell Line/Neuron Type | ASIC Subtype Expressed | Agonist (pH) | This compound IC50 (µM) | Hill Slope | N (replicates) |

| CHO-K1 | hASIC1a | 6.0 | Data | Data | Data |

| HEK293 | rASIC1b | 6.0 | Data | Data | Data |

| ND7/23 | mASIC3 | 6.5 | Data | Data | Data |

| Cultured DRG Neurons | Endogenous | 6.0 | Data | Data | Data |

This table is a template. IC50 (half-maximal inhibitory concentration) is a key measure of inhibitor potency.

Table 2: Effect of this compound on Proton-Gated Current Kinetics

| Parameter | Control | This compound (Concentration) | % Change | P-value |

| Activation Time (ms) | Data | Data | Data | Data |

| Desensitization Time Constant (τ, ms) | Data | Data | Data | Data |

| Recovery from Desensitization (t1/2, s) | Data | Data | Data | Data |

| Sustained Current (% of Peak) | Data | Data | Data | Data |

This table is a template for summarizing the effects of the inhibitor on the speed of channel opening, closing, and recovery.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of a novel ASIC inhibitor.

Cell Culture and Transfection

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of specific ASIC subunits due to their low endogenous channel expression.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For transient expression, cells are transfected with plasmids encoding the desired ASIC subunit (e.g., human ASIC1a) using a lipid-based transfection reagent like Lipofectamine 3000. A co-transfection with a fluorescent reporter plasmid (e.g., GFP) is often used to identify successfully transfected cells for electrophysiological recording. For stable cell lines, selection with an appropriate antibiotic (e.g., G418) is performed.

Electrophysiology (Whole-Cell Patch-Clamp)

This is the gold-standard technique for studying ion channel function.

-

Recording Setup: An inverted microscope equipped with micromanipulators, an amplifier (e.g., Axopatch 200B), and a digitizer (e.g., Digidata 1550) is used.

-

Solutions:

-

Internal Solution (pipette): Contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, 2 ATP-Mg, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels.

-

External Solution (bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 MES, adjusted to pH 7.4 with NaOH.

-

Agonist Solution: External solution with the pH lowered to the desired level (e.g., pH 6.0) using an acid like HCl.

-

-

Procedure:

-

Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution.

-

A giga-ohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

Proton-gated currents are elicited by rapid application of the acidic agonist solution using a fast-perfusion system.

-

To determine the IC50, increasing concentrations of "this compound" are pre-applied for a set duration (e.g., 2 minutes) before co-application with the acidic solution.

-

Data Analysis

-

Current Measurement: Peak current amplitude, activation kinetics, and desensitization kinetics are measured using software like pCLAMP or Clampfit.

-

Concentration-Response Curves: The percentage of current inhibition is plotted against the logarithm of the "this compound" concentration. The data are then fitted with the Hill equation to determine the IC50 and Hill slope.

-

Equation:Response = Bottom + (Top-Bottom)/(1 + (IC50/[Inhibitor])^HillSlope)

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks.

Signaling Pathway of ASIC1a-Mediated Neuronal Injury

This diagram depicts the putative downstream signaling cascade following the activation of calcium-permeable ASIC1a channels during acidosis, a condition that a potent inhibitor like "this compound" would aim to prevent.[3][4][5]

Caption: ASIC1a activation by protons leads to cation influx and downstream cell death pathways.

Experimental Workflow for Characterizing an ASIC Inhibitor

This flowchart outlines the logical progression of experiments to characterize a novel ASIC inhibitor from initial screening to detailed mechanistic studies.

Caption: A multi-stage workflow for the discovery and characterization of novel ASIC inhibitors.

Logical Relationship: Mechanism of Inhibition

This diagram illustrates the potential mechanisms by which an inhibitor might block proton-gated currents.

Caption: Potential mechanisms of action for an ASIC channel inhibitor.

The study of novel ASIC inhibitors holds significant promise for the development of new therapeutics. While "this compound" remains a hypothetical compound for the purpose of this guide, the outlined experimental procedures, data organization principles, and conceptual diagrams provide a robust framework for the investigation of any new molecule targeting proton-gated currents. Rigorous application of these methodologies is essential to fully elucidate the therapeutic potential of targeting acid-sensing ion channels.

References

- 1. What are Acid-sensing (proton-gated) ion channels (ASICs) inhibitors and how do they work? [synapse.patsnap.com]

- 2. Acid-sensing (proton-gated) ion channels (ASICs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid-sensing ion channel - Wikipedia [en.wikipedia.org]

- 4. Acid-sensing ion channels and downstream signalling in cancer cells: is there a mechanistic link? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of ASIC1a in Inflammatory Immune Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Novel ASIC1a Inhibitor: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary in vitro characterization of a novel inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a). This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channels and the discovery of new therapeutic agents.

Introduction to ASIC1a

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels belonging to the degenerin/epithelial Na+ channel (DEG/ENaC) superfamily.[1][2] They are widely expressed in the central and peripheral nervous systems.[3] ASIC1a, a principal subunit, forms homotrimeric and heterotrimeric channels that are highly permeable to Na+ and, to a lesser extent, Ca2+.[4][5] These channels are activated by a drop in extracellular pH.[6] The activation of ASIC1a is implicated in a variety of physiological and pathological processes, including synaptic plasticity, pain perception, and neuronal injury following ischemic events.[1][7] Consequently, the development of selective ASIC1a inhibitors is a promising therapeutic strategy for conditions such as stroke and chronic pain.[7][8]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters for a hypothetical novel ASIC1a inhibitor, designated here as "Inhibitor-X."

Table 1: Potency of Inhibitor-X on Human ASIC1a

| Assay Type | Parameter | Value (µM) | Cell Line |

| Electrophysiology | IC50 | 0.5 | HEK293 |

| Fluorescence Assay | IC50 | 0.7 | CHO |

Table 2: Selectivity Profile of Inhibitor-X

| Channel/Receptor | IC50 (µM) | Fold Selectivity (vs. ASIC1a) |

| ASIC1b | > 100 | > 200 |

| ASIC2a | 50 | 100 |

| ASIC3 | > 100 | > 200 |

| Nav1.5 | > 100 | > 200 |

| Cav1.2 | > 100 | > 200 |

| hERG | > 100 | > 200 |

Table 3: Effect of Inhibitor-X on Cell Viability

| Cell Line | Assay Type | Parameter | Value (µM) |

| Primary Neurons | LDH Assay | EC50 | > 100 |

| HEK293 | MTT Assay | CC50 | > 100 |

Experimental Protocols

This method directly measures the ion flow through ASIC1a channels in response to pH changes and the inhibitory effect of the test compound.

Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably expressing human ASIC1a are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Recording Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Activating Solution: External solution adjusted to pH 6.0 with HCl.

Procedure:

-

Cells are plated onto glass coverslips 24-48 hours before recording.

-

Whole-cell patch-clamp recordings are performed at room temperature using an amplifier and data acquisition system.

-

Cells are held at a holding potential of -60 mV.

-

ASIC1a currents are elicited by a rapid application of the pH 6.0 activating solution for 5 seconds.

-

To determine the IC50, cells are pre-incubated with varying concentrations of Inhibitor-X for 5 minutes before pH 6.0 application.

-

The peak inward current is measured, and the percentage of inhibition is calculated relative to the control response. Data are fitted to a four-parameter logistic equation to determine the IC50 value.[9]

This assay utilizes a fluorescent voltage-sensitive dye (VSD) to indirectly measure ASIC1a activation in a high-throughput format.[10]

Cell Culture:

-

Chinese Hamster Ovary (CHO) cells stably expressing human ASIC1a are cultured similarly to the HEK293 cells described above.

Reagents:

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

VSD Loading Buffer: Assay buffer containing a voltage-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

-

Activating Solution: Assay buffer adjusted to pH 5.0.

Procedure:

-

CHO-hASIC1a cells are seeded into 384-well black-walled, clear-bottom plates.

-

After 24 hours, the culture medium is replaced with the VSD Loading Buffer, and the plate is incubated for 1 hour at 37°C.

-

The plate is then transferred to a fluorescence imaging plate reader.

-

Baseline fluorescence is recorded for 10 seconds.

-

Varying concentrations of Inhibitor-X are added to the wells, followed by a 5-minute incubation.

-

The pH 5.0 activating solution is added to achieve a final pH of 6.7, and fluorescence is recorded for an additional 60 seconds.[10]

-

The change in fluorescence intensity, corresponding to membrane depolarization upon ASIC1a activation, is measured.

-

IC50 values are calculated from concentration-response curves.

This assay assesses the potential cytotoxicity of the inhibitor by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[8]

Cell Culture:

-

Primary cortical neurons are cultured from embryonic day 15-18 mice.[8]

Procedure:

-

Neurons are plated in 96-well plates and cultured for 10-14 days.

-

The culture medium is replaced with fresh medium containing varying concentrations of Inhibitor-X.

-

Cells are incubated for 24 hours at 37°C.

-

A sample of the culture supernatant is transferred to a new 96-well plate.

-

LDH reaction mix is added to each well according to the manufacturer's instructions (e.g., Promega CytoTox 96® Non-Radioactive Cytotoxicity Assay).

-

The plate is incubated for 30 minutes at room temperature, protected from light.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The percentage of cytotoxicity is calculated relative to a positive control (cell lysis buffer).

Mandatory Visualizations

Caption: ASIC1a activation and inhibition pathway.

Caption: Electrophysiology experimental workflow.

Caption: Fluorescence screening workflow.

References

- 1. Basics on the use of acid-sensing ion channels’ inhibitors as therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Acid-sensing (proton-gated) ion channels (ASICs) inhibitors and how do they work? [synapse.patsnap.com]

- 3. genecards.org [genecards.org]

- 4. uniprot.org [uniprot.org]

- 5. Expression Profiles of ASIC1/2 and TRPV1/4 in Common Skin Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid-sensing ion channels (ASICs): therapeutic targets for neurological diseases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are ASIC1 antagonists and how do they work? [synapse.patsnap.com]

- 8. Pharmacological Validation of ASIC1a as a Druggable Target for Neuroprotection in Cerebral Ischemia Using an Intravenously Available Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Asic-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asic-IN-1 is a potent inhibitor of Acid-Sensing Ion Channels (ASICs), a family of neuronal voltage-insensitive sodium channels activated by extracellular protons.[1][2] ASICs are implicated in a variety of physiological and pathological processes, including pain sensation, ischemic brain injury, and synaptic plasticity. This compound demonstrates an IC50 value of less than 10 µM and has been shown to cause a dose-dependent reduction in pain intensity in in vivo models.[2][3] These application notes provide a detailed experimental protocol for the use of this compound in cell culture to investigate its mechanism of action and effects on cellular signaling pathways.

Mechanism of Action

Acid-Sensing Ion Channels are trimeric channels that open in response to a drop in extracellular pH. This influx of cations, primarily Na+ and to a lesser extent Ca2+ (for ASIC1a), leads to membrane depolarization and the initiation of downstream signaling cascades. This compound, as an inhibitor, is expected to block these channels, thereby preventing or reducing the cellular responses to acidosis.

Data Presentation

Table 1: this compound Properties

| Property | Value | Reference |

| Target | Acid-Sensing Ion Channels (ASICs) | [1][2] |

| IC50 | < 10 µM | [1][2][3] |

| CAS Number | 308088-10-0 | |

| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS | [2] |

Table 2: Example Quantitative Data for this compound in a Cell-Based Assay

This table presents hypothetical data from a calcium influx assay in a neuronal cell line expressing ASIC1a, demonstrating the inhibitory effect of this compound.

| This compound Concentration (µM) | % Inhibition of Ca2+ Influx (Mean ± SD) |

| 0.1 | 15.2 ± 3.1 |

| 1 | 48.5 ± 5.7 |

| 5 | 75.3 ± 4.2 |

| 10 | 92.1 ± 2.9 |

| 25 | 98.6 ± 1.5 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Neuronal cell lines endogenously expressing ASICs (e.g., SH-SY5Y, PC-12) or HEK293 cells transiently or stably transfected with specific ASIC subunits (e.g., ASIC1a, ASIC3) are recommended.

-

Culture Medium: Use the recommended medium for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency according to standard cell culture protocols.

Preparation of this compound Stock Solution

-

Solvent: this compound is typically soluble in dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Assay for ASIC Inhibition: Calcium Influx Assay

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration following ASIC activation and inhibition by this compound.

-

Materials:

-

Cells expressing ASICs seeded in a 96-well black, clear-bottom plate.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer at pH 7.4 and an acidic pH (e.g., pH 6.0) to activate ASICs.

-

This compound.

-

-

Procedure:

-

Cell Plating: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS (pH 7.4).

-

Remove the culture medium from the cells and wash once with HBSS (pH 7.4).

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

-

-

Compound Incubation:

-

Wash the cells twice with HBSS (pH 7.4) to remove excess dye.

-

Add HBSS (pH 7.4) containing various concentrations of this compound (and a vehicle control, e.g., DMSO) to the respective wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Influx:

-

Use a fluorescence plate reader equipped with an automated injection system.

-

Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).

-

Record a baseline fluorescence reading.

-

Inject the acidic HBSS (pH 6.0) to activate the ASICs and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the vehicle control.

-

Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

-

-

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathway of ASIC activation and inhibition by this compound.

Experimental Workflow

References

Application Notes and Protocols for the Use of a Potent ASIC Inhibitor in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acid-Sensing Ion Channels (ASICs)

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are members of the ENaC/Degenerin superfamily of ion channels.[1][2] These channels are activated by a drop in extracellular pH and are expressed throughout the central and peripheral nervous systems.[3][4] ASICs are involved in a variety of physiological and pathological processes, including pain sensation, synaptic plasticity, fear conditioning, and neuronal injury associated with ischemic stroke.[5][6][7]

ASICs are trimeric channels composed of different subunits (ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3, and ASIC4), which can form both homomeric and heteromeric channels.[8][9] The subunit composition determines the channel's biophysical and pharmacological properties, including pH sensitivity, ion permeability (primarily Na+, with ASIC1a also being permeable to Ca2+), and kinetics.[2][10] The role of ASICs, particularly the ASIC1a subtype, in mediating acid-induced neuronal damage has made them an attractive target for therapeutic intervention in conditions such as stroke and neurodegenerative diseases.[11][12]

This document provides detailed application notes and protocols for the use of a representative potent and selective small-molecule ASIC inhibitor in patch-clamp electrophysiology. While the fictitious name "Asic-IN-1" was used for the initial query, this guide is based on the properties of well-characterized, potent amiloride analogs, which serve as excellent examples for studying ASIC inhibition.

Signaling Pathway of ASIC Activation and Inhibition

Acidification of the extracellular environment leads to the protonation of specific residues on the ASIC channel, triggering a conformational change that opens the channel pore and allows for the influx of cations, primarily Na+ and, in the case of ASIC1a, Ca2+. This influx leads to membrane depolarization and subsequent cellular responses. Small-molecule inhibitors can block this process through various mechanisms, including direct pore block or allosteric modulation that prevents channel opening.

Caption: General signaling pathway of ASIC activation by protons and its inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory characteristics of a representative potent amiloride analog, 6-iodoamiloride, on different ASIC subtypes. This data is crucial for designing experiments and interpreting results.

| Inhibitor | Target | Cell Type | Method | IC50 | Reference |

| 6-iodoamiloride | hASIC1 | tsA-201 cells | Automated Patch-Clamp | 88 nM | [2] |

| Amiloride | hASIC1 | tsA-201 cells | Automated Patch-Clamp | 1.7 µM | [2] |

| 6-iodoamiloride | rASIC3 | Rat DRG neurons | Automated Patch-Clamp | 230 nM | [2] |

| Amiloride | rASIC3 | Rat DRG neurons | Automated Patch-Clamp | 2.7 µM | [2] |

Experimental Protocols

This section provides a detailed protocol for characterizing the effect of a potent ASIC inhibitor using whole-cell patch-clamp electrophysiology.

Materials

-

Cell Line: HEK293 cells stably expressing the ASIC subtype of interest (e.g., hASIC1a) or primary neurons endogenously expressing ASICs (e.g., dorsal root ganglion neurons).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (if applicable).

-

External Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjusted to pH 7.4 with NaOH. Osmolarity adjusted to ~310 mOsm.

-

Acidic External Solution (pH 6.0): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM MES, 10 mM Glucose. Adjusted to pH 6.0 with NaOH. Osmolarity adjusted to ~310 mOsm.

-

Internal Solution: 120 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA. Adjusted to pH 7.2 with KOH. Osmolarity adjusted to ~290 mOsm.

-

ASIC Inhibitor Stock Solution: Prepare a 10 mM stock solution of the inhibitor in DMSO. Store at -20°C. Further dilutions to the final working concentrations should be made in the external solution on the day of the experiment.

Experimental Workflow

Caption: Experimental workflow for patch-clamp evaluation of an ASIC inhibitor.

Detailed Methodology

-

Cell Preparation:

-

Culture cells on glass coverslips in a 35 mm dish.

-

For transient transfections, transfect cells with the desired ASIC subunit cDNA 24-48 hours before the experiment.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution (pH 7.4).

-

-

Patch-Clamp Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a selected cell with the patch pipette while applying positive pressure.

-

Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal.

-

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Establish a stable baseline current in the pH 7.4 external solution.

-

Rapidly apply the acidic external solution (pH 6.0) for 2-5 seconds to elicit a baseline ASIC current. Allow for a recovery period in the pH 7.4 solution between applications until a stable current amplitude is achieved.

-

To test the effect of the inhibitor, pre-incubate the cell with the desired concentration of the ASIC inhibitor in the pH 7.4 external solution for 1-2 minutes.

-

Co-apply the acidic external solution (pH 6.0) containing the same concentration of the inhibitor and record the resulting current.

-

To determine the IC50, repeat the inhibitor application and acid challenge with a range of inhibitor concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current elicited by the acidic solution in the absence and presence of the inhibitor.

-

Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: (1 - (I_inhibitor / I_control)) * 100, where I_inhibitor is the peak current in the presence of the inhibitor and I_control is the peak current in its absence.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data with a Hill equation to determine the IC50 value.

-

Conclusion

These application notes and protocols provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize potent and selective small-molecule inhibitors to study the function and pharmacology of acid-sensing ion channels using patch-clamp electrophysiology. The provided methodologies and data presentation guidelines will facilitate the accurate and reproducible assessment of novel ASIC inhibitors, contributing to the development of new therapeutics for a range of neurological disorders.

References

- 1. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies 6-iodoamiloride as a potent acid-sensing ion channel inhibitor | bioRxiv [biorxiv.org]

- 3. Ligands of Acid-Sensing Ion Channel 1a: Mechanisms of Action and Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basics on the use of acid-sensing ion channels’ inhibitors as therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Acid-sensing (proton-gated) ion channels (ASICs) inhibitors and how do they work? [synapse.patsnap.com]

- 7. What are ASIC1 antagonists and how do they work? [synapse.patsnap.com]

- 8. The Human Acid-Sensing Ion Channel ASIC1a: Evidence for a Homotetrameric Assembly State at the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of ASIC1a ligand-gated ion channel drug discovery assays on automated patch-clamp platforms (Collaboration with Nanion Technologies) - Metrion Biosciences [metrionbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Validation of ASIC1a as a Druggable Target for Neuroprotection in Cerebral Ischemia Using an Intravenously Available Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Commentary: Pharmacological Validation of ASIC1a as a Druggable Target for Neuroprotection in Cerebral Ischemia Using an Intravenously Available Small Molecule Inhibitor [frontiersin.org]

Application Notes and Protocols for Asic-IN-1 Administration in Mouse Models of Stroke

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acidosis is a key feature of the ischemic microenvironment in the brain following a stroke. The drop in extracellular pH leads to the over-activation of Acid-Sensing Ion Channel 1a (ASIC1a), which are proton-gated cation channels highly expressed on neurons. This activation results in excessive calcium influx, contributing significantly to neuronal death and brain injury.[1][2][3] Consequently, pharmacological inhibition of ASIC1a presents a promising therapeutic strategy for neuroprotection in ischemic stroke.[1][2][4]

Compound 5b (C5b) is a novel, toxin-inspired small molecule that has been shown to potently and selectively inhibit ASIC1a-containing channels.[1][2] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert significant neuroprotective effects in a mouse model of transient middle cerebral artery occlusion (tMCAO), a widely used model of ischemic stroke.[1][2]

Signaling Pathway of ASIC1a in Ischemic Stroke

Caption: Signaling pathway of ASIC1a activation in ischemic stroke and the inhibitory action of this compound/C5b.

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model

The tMCAO model is the most commonly used method to induce focal cerebral ischemia that mimics human stroke.[5][6]

Materials:

-

Male C57BL/6 mice (8-10 weeks old, 22-25 g)

-

Anesthesia: Isoflurane

-

Heating pad with rectal probe for temperature control

-

Operating microscope

-

Micro-dissecting instruments

-

6-0 silicon-coated monofilament

-

Laser Doppler flowmeter (for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the mouse with 3% isoflurane for induction and maintain with 1.5-2% isoflurane in a mix of 70% N₂O and 30% O₂.

-

Maintain the body temperature at 37.0 ± 0.5°C using a heating pad.

-

Place the mouse in a supine position and make a midline cervical incision.

-

Carefully dissect and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA with a 6-0 silk suture.

-

Place a temporary ligature around the CCA.

-

Make a small incision in the ECA and insert the 6-0 silicon-coated monofilament.

-

Advance the monofilament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is typically confirmed by a sharp drop (>70%) in cerebral blood flow as measured by a laser Doppler flowmeter.

-

After 60 minutes of occlusion, withdraw the monofilament to allow for reperfusion.

-

Suture the incision and allow the mouse to recover. Administer post-operative analgesics as per institutional guidelines.

Administration of this compound (C5b)

Formulation:

-

Dissolve C5b in sterile saline (0.9% NaCl). The concentration will depend on the desired dosage and administration volume.

Administration Routes and Dosages:

-

Intracerebroventricular (ICV) Injection:

-

Dosage: 10 mM, 1 µL

-

Timing: 15 minutes before MCAO.

-

Procedure:

-

Place the anesthetized mouse in a stereotaxic frame.

-

Drill a small burr hole over the lateral ventricle.

-

Slowly inject 1 µL of the C5b solution using a Hamilton syringe.

-

-

-

Intravenous (IV) Injection:

-

Dosage: 1 mg/kg

-

Timing: 15 minutes before MCAO.

-

Procedure:

-

Administer the C5b solution via the tail vein.

-

-

Assessment of Stroke Outcomes

a. Neurological Deficit Scoring:

-

Timing: 24 hours after reperfusion.

-

Method: A 5-point neurological scoring system is commonly used:

-

0: No neurological deficit.

-